molecular formula C10H8FNO B8509919 4-Fluoro-3-(furan-3-yl)aniline

4-Fluoro-3-(furan-3-yl)aniline

Cat. No.: B8509919
M. Wt: 177.17 g/mol
InChI Key: XUCUXEACXWTQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(furan-3-yl)aniline is an aromatic amine derivative featuring a fluorine substituent at the 4-position and a furan-3-yl group at the 3-position of the benzene ring. For instance, 3-(furan-3-yl)aniline (C₁₀H₉NO) shares a similar backbone, differing only in the absence of the fluorine atom . This compound is likely synthesized via cross-coupling reactions, as seen in the preparation of 3-(furan-3-yl)aniline from 3-bromoaniline and furan derivatives (yield: 32%) .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-3-(furan-3-yl)aniline

InChI

InChI=1S/C10H8FNO/c11-10-2-1-8(12)5-9(10)7-3-4-13-6-7/h1-6H,12H2

InChI Key

XUCUXEACXWTQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=COC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and substituent effects among 4-Fluoro-3-(furan-3-yl)aniline and related compounds:

Compound Name Molecular Formula Substituents Key Properties References
This compound C₁₀H₉FNO -F (4-position), -furan-3-yl Electron-withdrawing -F and electron-rich furan; moderate polarity.
3-(Furan-3-yl)aniline C₁₀H₉NO -NH₂ (3-position), -furan-3-yl Higher electron density due to absence of -F; used in heterocyclic synthesis.
4-Fluoro-3-(trifluoromethyl)aniline C₇H₅F₄N -F (4-position), -CF₃ Strong electron-withdrawing -CF₃; reduced basicity; used in NLO materials.
4-Fluoro-3-(pyridin-3-yl)aniline C₁₁H₉FN₂ -F (4-position), -pyridin-3-yl Nitrogen-rich heterocycle; increased hydrogen bonding potential.
4-Fluoro-3-methylaniline C₇H₈FN -F (4-position), -CH₃ Electron-donating -CH₃; higher basicity compared to -CF₃ analogs.

Physicochemical Properties

  • Polarity and Solubility: The furan-3-yl group introduces moderate polarity, while fluorine enhances lipophilicity. For comparison, 4-Fluoro-3-(trifluoromethoxy)aniline (C₇H₅F₄NO) has a molecular weight of 195.12 g/mol and a density of 1.504 g/cm³, whereas furan analogs are likely less dense due to smaller substituents .
  • Thermal Stability : Trifluoromethyl derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) exhibit higher thermal stability (mp: ~90–92°C) compared to methyl-substituted analogs (mp: ~87°C) .

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